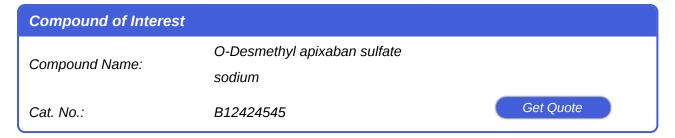


In-Depth Technical Guide: The Biological Activity of O-Desmethyl Apixaban Sulfate Sodium

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl apixaban sulfate sodium is the major circulating metabolite of the direct Factor Xa (FXa) inhibitor, apixaban.[1][2][3] Apixaban is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic disorders.[4][5] Understanding the biological activity of its metabolites is crucial for a comprehensive assessment of the drug's overall pharmacological profile, including its efficacy and safety. This technical guide provides an indepth analysis of the known biological activity of O-Desmethyl apixaban sulfate sodium, focusing on its interaction with Factor Xa. The guide includes a summary of quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Biological Activity: Inhibition of Factor Xa

The primary and most studied biological activity of **O-Desmethyl apixaban sulfate sodium** is its ability to inhibit Factor Xa, a critical enzyme in the coagulation cascade.[1][6][7] However, its potency is significantly lower than that of the parent compound, apixaban.

Quantitative Data Summary



The inhibitory activity of **O-Desmethyl apixaban sulfate sodium** against Factor Xa has been quantified, revealing a significant difference in potency compared to apixaban.

Compound	Target	Parameter	Value	Reference
O-Desmethyl apixaban sulfate sodium	Factor Xa	Ki	58 μΜ	[1][6]
Apixaban	Factor Xa	Ki	0.08 nM	[8][9]

Ki (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity and greater potency.

The data clearly indicates that **O-Desmethyl apixaban sulfate sodium** is several orders of magnitude less potent as a Factor Xa inhibitor than apixaban. This substantial difference in potency has led some preclinical studies to describe the metabolite as "inactive" against human FXa in a physiologically relevant context.[8][10][11]

Experimental Protocols

A detailed understanding of the methodologies used to determine the biological activity of **O-Desmethyl apixaban sulfate sodium** is essential for interpreting the data and for designing future studies.

Determination of Ki for Factor Xa Inhibition (Chromogenic Assay)

The inhibition constant (Ki) of **O-Desmethyl apixaban sulfate sodium** for Factor Xa is typically determined using an in vitro chromogenic assay. While the specific protocol for this metabolite is not extensively detailed in publicly available literature, a general methodology can be outlined based on standard practices for assessing Factor Xa inhibitors.[12][13][14]

Objective: To determine the concentration of the inhibitor that results in 50% inhibition of Factor Xa activity (IC50), which is then used to calculate the Ki.

Materials:



- Purified human Factor Xa
- Chromogenic substrate specific for Factor Xa (e.g., S-2765)
- O-Desmethyl apixaban sulfate sodium (test inhibitor)
- Assay buffer (e.g., Tris-HCl buffer with physiological pH)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents: Prepare stock solutions of O-Desmethyl apixaban sulfate sodium, Factor Xa, and the chromogenic substrate in the assay buffer.
- Assay Setup: In a 96-well microplate, add the assay buffer, varying concentrations of O-Desmethyl apixaban sulfate sodium, and a fixed concentration of Factor Xa.
- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.
- Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
- Measurement: Measure the absorbance of the product (e.g., p-nitroaniline) released by the enzymatic cleavage of the substrate over time using a microplate reader at a specific wavelength (e.g., 405 nm).
- Data Analysis: Plot the rate of substrate hydrolysis against the concentration of the inhibitor.
 Determine the IC50 value from the resulting dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Michaelis constant (Km) of the substrate.

Visualizations Metabolic Pathway of Apixaban

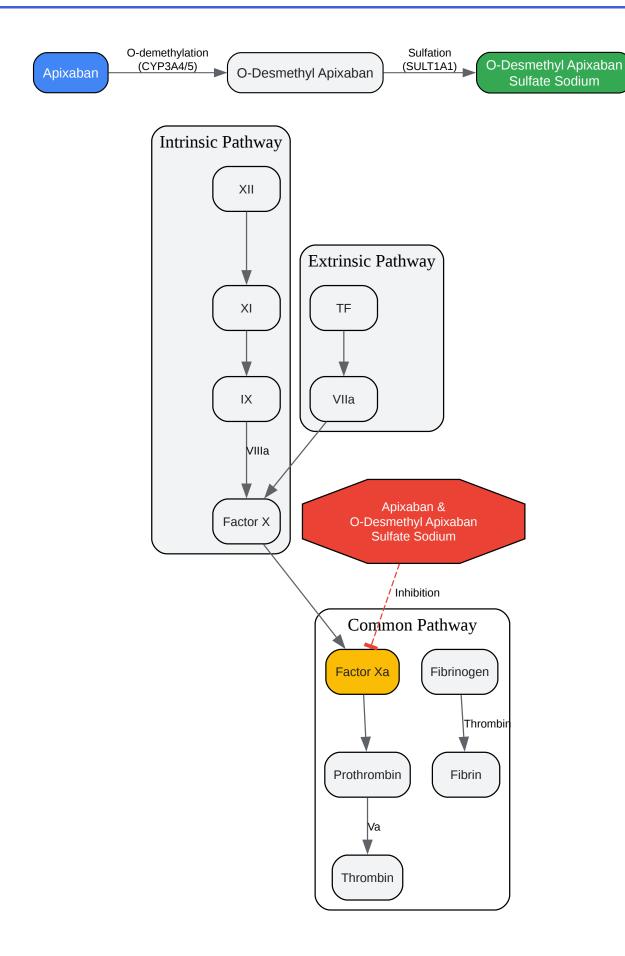




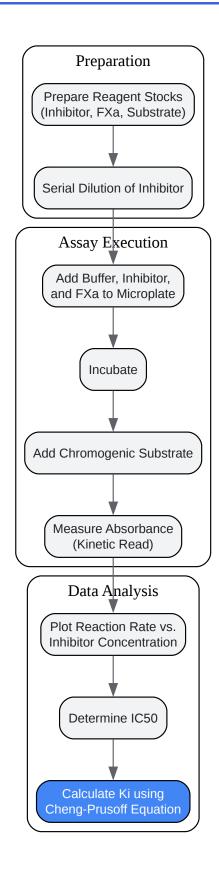


Apixaban is metabolized in the liver primarily through O-demethylation, followed by sulfation to form **O-Desmethyl apixaban sulfate sodium**.[2][15] The sulfotransferase enzyme SULT1A1 plays a major role in this sulfation step.[16][17]









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